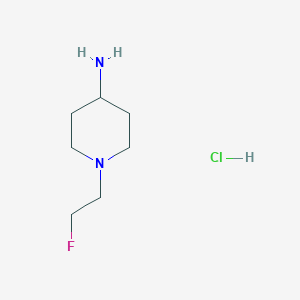
3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride
Overview
Description
3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1803561-18-3 . It has a molecular weight of 219.66 . It is stored at a temperature of -10 degrees and is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C10H11F2N.ClH/c11-9-4-2-1-3-8(9)10(12)5-6-13-7-10;/h1-4,13H,5-7H2;1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 219.66 . It is in the form of a powder . The storage temperature is -10 degrees .Scientific Research Applications
Synthesis and Characterization of Novel Molecules : This compound is integral in synthesizing new heterocyclic molecules with potential applications in drug discovery and material science. For instance, the synthesis, characterization, and reactivity studies of heterocyclic compounds, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, involve complex reactions where 3-Fluoro derivatives play a crucial role. These molecules are characterized for their structural, electronic, and optical properties, indicating their utility in non-linear optics and as potential anti-cancer drugs (Murthy et al., 2017).
Chemosensors : The compound's derivatives are used in the synthesis of chemosensors for detecting metal ions. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate demonstrates selective sensing abilities for Al(3+) ions, showcasing its application in environmental monitoring and biochemical assays (Maity & Govindaraju, 2010).
Organocatalysis : In the realm of organocatalysis, fluorinated derivatives of pyrrolidine, including 3-Fluoro-3-(2-fluorophenyl)pyrrolidine, are explored for their potential to influence reaction pathways and outcomes. These studies delve into how the introduction of fluorine atoms affects the molecule's reactivity and selectivity in catalytic processes, offering insights into designing more efficient catalysts for organic synthesis (Sparr et al., 2009).
Radiolabeling for Imaging : The fluorination of pyrrolidine derivatives is also significant in the synthesis of radiolabeled compounds for imaging purposes. These fluorinated radioligands are valuable in positron emission tomography (PET) imaging, aiding in the study of biological pathways and drug interactions within the body. The synthesis approach and application in imaging provide crucial information for developing diagnostic tools (Eskola et al., 2002).
Fluorinated Ligands for Drug Discovery : The structural modification of pyrrolidine rings by fluorination is critical in the development of ligands for targeted protein degradation. Research into 3-fluoro-4-hydroxyprolines, derived from pyrrolidine substrates, demonstrates their utility in modulating molecular recognition by biological systems, with implications for drug design and therapeutic applications (Testa et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word is 'Warning’ . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
3-fluoro-3-(2-fluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-4-2-1-3-8(9)10(12)5-6-13-7-10;/h1-4,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWFXSWWNVHQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)

![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)

![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1447048.png)








![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)
